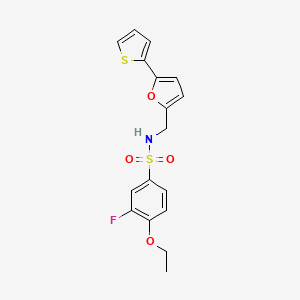

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of various functional groups, including an ethoxy group, a fluoro group, a thiophene ring, and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene and furan rings, followed by their attachment to the benzenesulfonamide core. Common synthetic methods include:

Suzuki–Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds between the thiophene and furan rings and the benzenesulfonamide core.

Nucleophilic Substitution: Introduction of the ethoxy and fluoro groups can be achieved through nucleophilic substitution reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.

Reduction: The nitro group on the benzenesulfonamide can be reduced to an amine.

Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions include sulfoxides, amines, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Overview

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. Its unique molecular structure, characterized by the presence of an ethoxy group, a fluoro substituent, and a furan ring, makes it a candidate for various scientific research applications, particularly in medicinal chemistry. This article explores its biological activities, synthetic methods, and potential therapeutic uses.

Research has identified several promising biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values range from 10 to 50 µg/mL, suggesting effective antimicrobial potential.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, making it a candidate for further investigation in the treatment of inflammatory diseases.

- Cytotoxicity Against Cancer Cell Lines : Investigations into its cytotoxic effects reveal that it may possess anticancer properties, warranting further studies in oncology.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Nitration : Ethoxybenzene undergoes nitration to introduce a nitro group.

- Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Sulfonation : The amino group is sulfonated using chlorosulfonic acid to form the corresponding sulfonamide.

- Furan Ring Introduction : A coupling reaction with a furan-containing reagent introduces the furan ring under appropriate conditions.

Case Studies and Experimental Findings

Several studies have highlighted the biological activities of compounds similar to this compound:

- Antimicrobial Efficacy : Research on related benzenesulfonamides has shown significant inhibition against various bacterial strains.

- Cardiovascular Effects : Studies evaluating benzenesulfonamides on perfusion pressure indicated potential cardiovascular applications due to their effects on coronary resistance.

- Pharmacokinetics : Evaluations using tools like ADMETlab indicate varying permeability and interactions with biomolecules for compounds similar to our target compound, essential for determining pharmacodynamics and therapeutic potential.

Wirkmechanismus

The mechanism of action of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Compounds like 2-aryl-3-fluoro-5-silylthiophenes.

Furan Derivatives: Compounds such as 2,3,4-trisubstituent furans.

Uniqueness

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

4-Ethoxy-3-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₁₈FNO₄S

- Molecular Weight : 427.5 g/mol

- CAS Number : 1448053-99-3

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the thiophene and furan moieties may enhance its binding affinity and selectivity towards these targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, outperforming traditional antibiotics in some cases.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 μg/mL |

| Escherichia coli | 0.025 μg/mL |

| Pseudomonas aeruginosa | 0.1 μg/mL |

These values suggest that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria like S. aureus .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been evaluated for anti-inflammatory activity. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study published in the Journal of Medicinal Chemistry highlighted the compound's dual inhibitory action on bacterial topoisomerases, which are essential for DNA replication and transcription. The compound inhibited both GyrB and ParE, demonstrating a novel mechanism of action . -

Toxicity Assessment :

Toxicological evaluations using HepG2 human liver cells indicated that the compound exhibits low cytotoxicity, making it a promising candidate for further development as a therapeutic agent . -

Comparative Studies :

Comparative studies with other benzenesulfonamide derivatives revealed that this compound has a unique structural advantage due to its specific functional groups, leading to enhanced biological activity compared to similar compounds .

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains with low MIC values. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory conditions. |

| Low Cytotoxicity | Demonstrated safety in human liver cell models, indicating suitability for drug development. |

Eigenschaften

IUPAC Name |

4-ethoxy-3-fluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S2/c1-2-22-15-8-6-13(10-14(15)18)25(20,21)19-11-12-5-7-16(23-12)17-4-3-9-24-17/h3-10,19H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWJIQZWSGVRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.